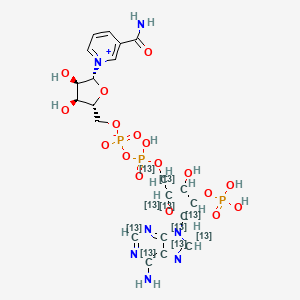
NADP-13C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide adenine dinucleotide phosphate-13C10 (NADP-13C10) is an isotope-labeled version of nicotinamide adenine dinucleotide phosphate. It is a nucleotide and coenzyme that plays a crucial role in various biochemical reactions. The compound is labeled with carbon-13 isotopes, making it useful in research applications where tracking and quantification of metabolic pathways are required .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NADP-13C10 involves the incorporation of carbon-13 isotopes into the nicotinamide adenine dinucleotide phosphate molecule. This can be achieved through enzymatic synthesis, where enzymes catalyze the incorporation of labeled carbon atoms into the molecule. The reaction conditions typically involve the use of specific enzymes, substrates, and cofactors under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors where enzymes and substrates are combined under optimal conditions to produce the labeled compound. The product is then purified using chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: NADP-13C10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role as a coenzyme in metabolic pathways .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors that facilitate the reaction .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation-reduction reactions, the products may include reduced or oxidized forms of the compound, such as nicotinamide adenine dinucleotide phosphate (NADP) and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) .
Scientific Research Applications
NADP-13C10 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and enzyme kinetics. In biology, it helps in understanding cellular processes and energy metabolism. In medicine, this compound is used in research related to diseases such as cancer and neurodegenerative disorders. In industry, it is used in the production of chiral pharmaceutical intermediates .
Mechanism of Action
NADP-13C10 exerts its effects by acting as a coenzyme in various biochemical reactions. It participates in redox reactions, where it alternates between its oxidized form (NADP) and reduced form (NADPH). This cycling is crucial for processes such as lipid and nucleic acid synthesis, as well as the Calvin cycle in photosynthesis. The molecular targets of this compound include enzymes involved in these pathways, such as glucose-6-phosphate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NADP-13C10 include nicotinamide adenine dinucleotide (NAD), nicotinamide adenine dinucleotide hydrogen (NADH), and nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). These compounds share structural similarities and participate in similar biochemical reactions .
Uniqueness: The uniqueness of this compound lies in its isotope labeling with carbon-13. This labeling allows for precise tracking and quantification in metabolic studies, providing insights into the dynamics of biochemical pathways that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C21H28N7O17P3 |
|---|---|
Molecular Weight |
753.33 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11?,13-,14?,15-,16?,20-,21?/m1/s1/i6+1,7+1,8+1,11+1,12+1,14+1,16+1,17+1,19+1,21+1 |
InChI Key |
XJLXINKUBYWONI-XVWQFHCMSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[13CH2][13CH]3[13CH]([13CH]([13CH](O3)N4[13CH]=N[13C]5=[13C](N=[13CH]N=[13C]54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


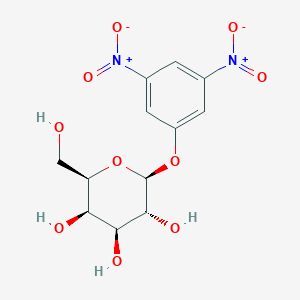

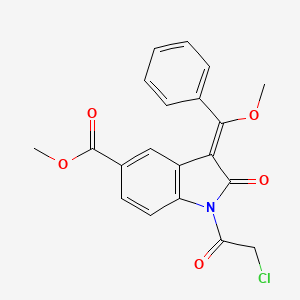


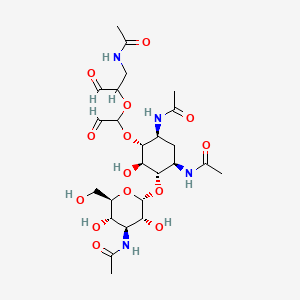

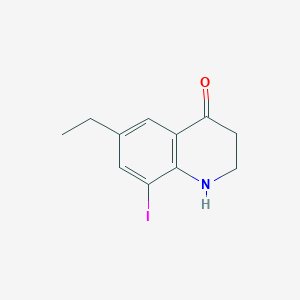

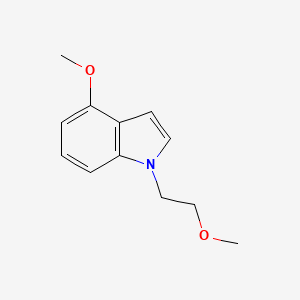
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
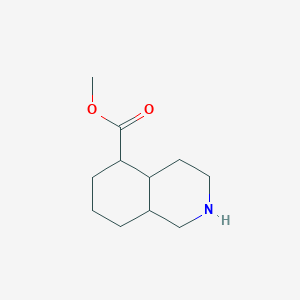
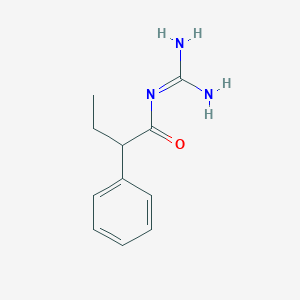
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
